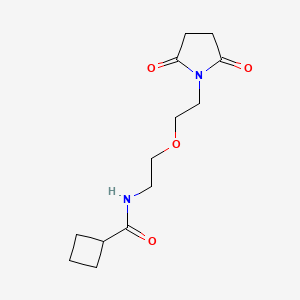

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclobutanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

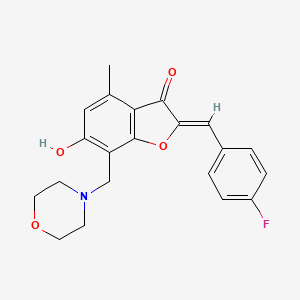

This compound contains a pyrrolidinone group, which is a five-membered lactam (a cyclic amide). It also has an ethoxy group and a cyclobutanecarboxamide group. The presence of these functional groups could give this compound interesting chemical and physical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidinone ring, possibly through a cyclization reaction, and the attachment of the ethoxy and cyclobutanecarboxamide groups .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyrrolidinone ring. The exact structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the pyrrolidinone group might be involved in reactions with nucleophiles or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, and stability .科学的研究の応用

Anticonvulsant Activity

This compound has been studied for its potential as an anticonvulsant . Researchers have discovered a series of original hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties . The most potent anticonvulsant activity and favorable safety profile was demonstrated for a specific compound .

Pain Management

The compound has also shown promise in the field of pain management . It was proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

Inhibition of Calcium Currents

Studies suggest that the mechanism of action of this compound involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This could have implications for a variety of neurological disorders.

Interaction with Sodium Channels

Previous studies have shown that these molecules interact with voltage-gated sodium channels at very high concentrations . This interaction could potentially be harnessed for therapeutic purposes.

Antinociceptive Activity

In addition to its anticonvulsant properties, the compound has also demonstrated antinociceptive activity . This refers to the ability to reduce sensitivity to painful stimuli, which could be beneficial in conditions such as chronic pain.

Potential Anti-fibrosis Activity

While not directly related to the compound , similar compounds have displayed better anti-fibrosis activity than Pirfenidone (PFD) on HSC-T6 cells . This suggests that the compound could potentially be modified to enhance its anti-fibrosis activity.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c16-11-4-5-12(17)15(11)7-9-19-8-6-14-13(18)10-2-1-3-10/h10H,1-9H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODSYROWOQZSAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCCOCCN2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclobutanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2635817.png)

![4-(N,N-dimethylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2635818.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2,5-difluorobenzamide](/img/structure/B2635822.png)

![(4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2635827.png)

![Methyl 5-{[(4-methylphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B2635828.png)

![(E)-N'-[(4-methylphenyl)methoxy]-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2635832.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2635833.png)

![Ethyl 4-[[2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate](/img/structure/B2635837.png)

![N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide](/img/structure/B2635840.png)